molecular formula C12H14N2O4 B2810191 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1788517-27-0

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2810191
CAS No.: 1788517-27-0
M. Wt: 250.254
InChI Key: VJHLANKTEHOZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid is a complex organic compound that features a methoxyphenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the condensation of 4-methoxyphenylglyoxal with an imidazolidinone derivative. The reaction is usually carried out in an organic solvent such as acetonitrile (MeCN) under reflux conditions. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the imidazolidinone ring can modulate the compound’s overall stability and reactivity. The acetic acid moiety can further influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
  • 2-Methoxyphenylacetic acid

Uniqueness

2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-10-4-2-9(3-5-10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHLANKTEHOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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